molecular formula C17H12Cl2N2O2 B2542342 (Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide CAS No. 444072-98-4

(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2542342
CAS No.: 444072-98-4
M. Wt: 347.2
InChI Key: ICVYHYNCNOOALL-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH2) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(2,6-dichlorophenyl)methoxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with cyanoacetamide in the presence of a base such as piperidine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyanoenamides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery. It has been studied for its inhibitory effects on certain enzymes and its potential as an anticancer agent .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but lacks the cyano group.

    2,6-Dichlorobenzyl chloride: A precursor in the synthesis of the target compound.

    4-Hydroxybenzaldehyde: Another precursor used in the synthesis.

Uniqueness

(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide is unique due to the presence of both cyano and enamide groups in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-15-2-1-3-16(19)14(15)10-23-13-6-4-11(5-7-13)8-12(9-20)17(21)22/h1-8H,10H2,(H2,21,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYHYNCNOOALL-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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